

Commercial Availability and Technical Guide to 2,4-Hexanediol Stereoisomers

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Compound of Interest		
Compound Name:	2,4-Hexanediol	
Cat. No.:	B033559	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and analytical methodologies for the stereoisomers of **2,4-Hexanediol**. This information is critical for researchers in asymmetric synthesis, drug design, and materials science where stereochemistry plays a pivotal role in molecular function and biological activity.

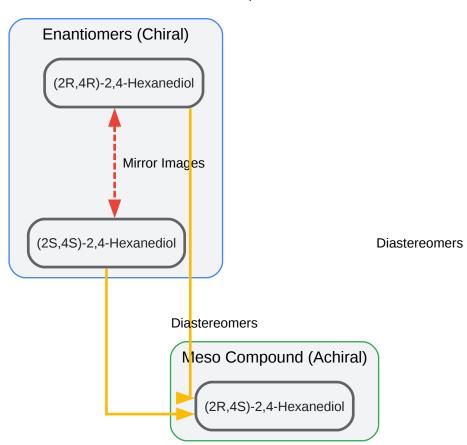
Introduction to 2,4-Hexanediol and its Stereoisomers

2,4-Hexanediol is a chiral aliphatic diol with two stereocenters at positions 2 and 4. This gives rise to four stereoisomers: a pair of enantiomers, (2R,4R)- and (2S,4S)-**2,4-Hexanediol**, and a meso compound, (2R,4S)-**2,4-Hexanediol**, which is achiral due to an internal plane of symmetry and is superimposable on its mirror image, (2S,4R)-**2,4-Hexanediol**.

The specific three-dimensional arrangement of the hydroxyl groups in each stereoisomer dictates its chemical reactivity and biological interactions. In drug development, for instance, different enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles.[1] Therefore, access to stereochemically pure isomers of **2,4-Hexanediol** is crucial for the synthesis of chiral building blocks for active pharmaceutical ingredients (APIs) and other complex molecular architectures.



Below is a diagram illustrating the stereochemical relationships between the isomers of **2,4- Hexanediol**.



Stereoisomers of 2,4-Hexanediol

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Stereochemical relationships of **2,4-Hexanediol** isomers.

Commercial Availability and Physicochemical Properties

The commercial availability of **2,4-Hexanediol** stereoisomers varies. The racemic mixture and the (2R,4R)-enantiomer are the most readily available. The (2S,4S)-enantiomer is listed in several chemical databases, suggesting its availability for research purposes, though it may be less common. The meso form, (2R,4S)-**2,4-Hexanediol**, appears to be the most difficult to source commercially as a pure compound and may require custom synthesis.



The following tables summarize the available quantitative data for the different forms of **2,4- Hexanediol**.

Table 1: Supplier Information for 2,4-Hexanediol Stereoisomers

Compound Name	CAS Number	Representative Suppliers
(2R,4R)-2,4-Hexanediol	62885-26-1	Benchchem, BLDpharm
(2S,4S)-2,4-Hexanediol	129025-60-1	Available in research chemical databases (e.g., PubChem)
meso-2,4-Hexanediol	N/A	Not found as a commercially available pure compound
2,4-Hexanediol (mixture)	19780-90-6	LookChem, Sigma-Aldrich

Table 2: Physicochemical Properties of 2,4-Hexanediol Stereoisomers

Property	(2R,4R)-2,4- Hexanediol	(2S,4S)-2,4- Hexanediol	2,4-Hexanediol (mixture)
Molecular Formula	C ₆ H ₁₄ O ₂	C ₆ H ₁₄ O ₂	C ₆ H ₁₄ O ₂
Molecular Weight	118.17 g/mol [2]	118.17 g/mol [3]	118.17 g/mol [4]
Boiling Point	~217 °C at 760 mmHg[2]	Data not available	217 °C at 760 mmHg[4]
Density	~0.958 g/cm ³ [2]	Data not available	0.958 g/cm³[4]
Refractive Index	Data not available	Data not available	1.4418[4]
Specific Rotation $([\alpha]D)$	Data not available	Data not available	0° (racemic)
Flash Point	Data not available	Data not available	109.2 °C[4]

Note: Some of the data, particularly for the pure (2S,4S)-isomer, are computed or estimated and should be confirmed with experimental data from the supplier if available.



Experimental Protocols

Access to stereochemically pure **2,4-Hexanediol** often requires either stereoselective synthesis or separation of a racemic or diastereomeric mixture. Below are representative protocols for synthesis, separation, and analysis.

Stereoselective Synthesis: Enzymatic Reduction of a Diketone (Illustrative Protocol)

This protocol is an example of how a specific stereoisomer can be synthesized with high enantiomeric excess using a biocatalytic approach. This method is adapted from general procedures for the enzymatic synthesis of chiral diols.

Objective: To synthesize (2R,4R)-2,4-Hexanediol from 2,4-Hexanedione.

Materials:

- 2,4-Hexanedione
- Engineered Ketoreductase (KRED) selective for the (R,R)-diol
- Nicotinamide adenine dinucleotide phosphate (NADPH) or a suitable recycling system (e.g., isopropanol and a corresponding dehydrogenase)
- Phosphate buffer (e.g., 100 mM, pH 7.0)
- Ethyl acetate
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

 Reaction Setup: In a temperature-controlled reaction vessel, dissolve 2,4-Hexanedione in the phosphate buffer.



- Cofactor and Enzyme Addition: Add the NADPH cofactor (or the recycling system components) to the solution. Initiate the reaction by adding the engineered ketoreductase.
- Reaction Monitoring: Stir the reaction mixture at a constant temperature (e.g., 30 °C).
 Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, quench it by adding a water-immiscible organic solvent like ethyl acetate. Separate the organic layer.
- Extraction: Extract the aqueous layer multiple times with ethyl acetate to ensure complete recovery of the product.
- Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure (2R,4R)-**2,4-Hexanediol**.
- Characterization: Confirm the structure and stereochemical purity of the product using NMR spectroscopy and chiral HPLC analysis.

Separation of Stereoisomers by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and diastereomers.

Objective: To separate the stereoisomers of a **2,4-Hexanediol** mixture.

Instrumentation and Materials:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak IA, IB, or IC).
- Mobile phase: A mixture of n-hexane and isopropanol (or another suitable alcohol).



 A filtered and degassed sample of the 2,4-Hexanediol mixture dissolved in the mobile phase.

General HPLC Method:

- Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.
- Injection: Inject a small volume of the prepared sample solution onto the column.
- Elution: Elute the sample isocratically with the mobile phase.
- Detection: Monitor the elution of the stereoisomers using the UV detector (as diols have weak chromophores, derivatization or a refractive index detector might be necessary for better sensitivity).
- Method Optimization: The separation can be optimized by adjusting the mobile phase composition (the ratio of hexane to alcohol), the flow rate, and the column temperature.

Analysis of Diastereomeric Ratio by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the ratio of diastereomers in a mixture.

Objective: To determine the diastereomeric ratio of a mixture of **2,4-Hexanediol** stereoisomers.

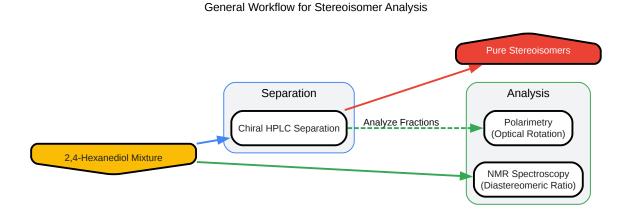
Procedure:

- Sample Preparation: Dissolve an accurately weighed amount of the **2,4-Hexanediol** mixture in a suitable deuterated solvent (e.g., CDCl₃).
- ¹H NMR Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum.
- Spectral Analysis:
 - Identify distinct signals corresponding to each diastereomer. Protons adjacent to the stereocenters are often the most informative.



- Integrate the signals corresponding to each diastereomer.
- The ratio of the integrals will give the diastereomeric ratio of the mixture.
- ¹³C NMR Spectrum Acquisition: For more complex mixtures or for confirmation, a ¹³C NMR spectrum can also be acquired, where each carbon in the different diastereomers may give a distinct signal.

The following diagram illustrates a general workflow for the analysis of **2,4-Hexanediol** stereoisomers.



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A typical workflow for the separation and analysis of stereoisomers.

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